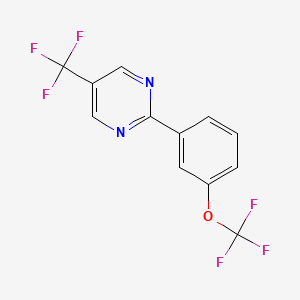
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine is a chemical compound that features both trifluoromethoxy and trifluoromethyl groups attached to a pyrimidine ring. These fluorinated groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific reaction conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Biology: It can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of materials with enhanced chemical and physical properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for use in diverse scientific and industrial fields.
Properties
Molecular Formula |
C12H6F6N2O |
|---|---|
Molecular Weight |
308.18 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)8-5-19-10(20-6-8)7-2-1-3-9(4-7)21-12(16,17)18/h1-6H |
InChI Key |
KIDRVVZZMYEENN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















